molecular formula C16H24N4O3 B2934057 N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide CAS No. 1211029-90-1

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

Cat. No. B2934057
CAS RN: 1211029-90-1
M. Wt: 320.393
InChI Key: QKJXVFBPAQMISQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, which include “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, involves using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide” is complex. It contains a pyrimidinamine core, which is linked to a morpholine ring and a cyclopentanecarboxamide group.


Chemical Reactions Analysis

Pyrimidinamine derivatives, including “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide” is 292.339.

Scientific Research Applications

Antifibrotic Activity

The compound has shown promising results in the field of antifibrotic activity . Pyrimidine derivatives, including this compound, have been evaluated for their effectiveness against fibrosis. Studies have indicated that certain pyrimidine derivatives can inhibit the expression of collagen and the content of hydroxyproline in cell culture medium , suggesting potential applications in treating diseases characterized by excessive fibrosis.

Antimicrobial and Antiviral Uses

Pyrimidine moieties are known to exhibit a wide range of antimicrobial and antiviral activities . Compounds containing pyrimidine structures have been studied for their potential to act against various microbial and viral pathogens . This suggests that our compound could be part of novel treatments for infectious diseases.

Antitumor Potential

The pyrimidine core is also associated with antitumor potential . Derivatives of pyrimidine have been explored for their capacity to inhibit tumor growth and proliferation . The compound could be a candidate for further research in cancer therapy, given its structural relation to these biologically active molecules.

Chemical Biology and Medicinal Chemistry

In the realm of chemical biology and medicinal chemistry , the construction of novel heterocyclic compound libraries is crucial. The pyrimidine moiety of the compound is considered a privileged structure in medicinal chemistry, leading to the exploration of its derivatives for various biological activities . This compound could serve as a key building block in the synthesis of new molecules with potential therapeutic applications.

Research and Industry Applications

Lastly, the compound has garnered attention for its potential applications in various fields of research and industry . Its structural features make it a candidate for the development of new chemical entities with diverse applications, ranging from pharmaceuticals to agrochemicals.

Future Directions

The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives, including “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide”, are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . Therefore, they could be a potential area of future research and development.

properties

IUPAC Name

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJXVFBPAQMISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide

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